

The Function of Succinate in Canine Physiology and Disease: A Technical Overview

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Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in addition to its well-established role in cellular metabolism. In canine models and clinical studies, aberrant succinate metabolism and signaling have been implicated in a range of physiological and pathological processes, from metabolic regulation under hypoxic conditions to the development of neurological diseases and cancer. This technical guide provides an in-depth analysis of the function of the succinate group in dogs, summarizing key research findings, experimental methodologies, and signaling pathways.

Succinate Metabolism in Canines

Succinate is a pivotal metabolite in the mitochondrial TCA cycle, where it is oxidized to fumarate by succinate dehydrogenase (SDH), contributing to cellular energy production.^{[1][2]} Studies in canines have highlighted the sensitivity of succinate metabolism to oxygen availability.

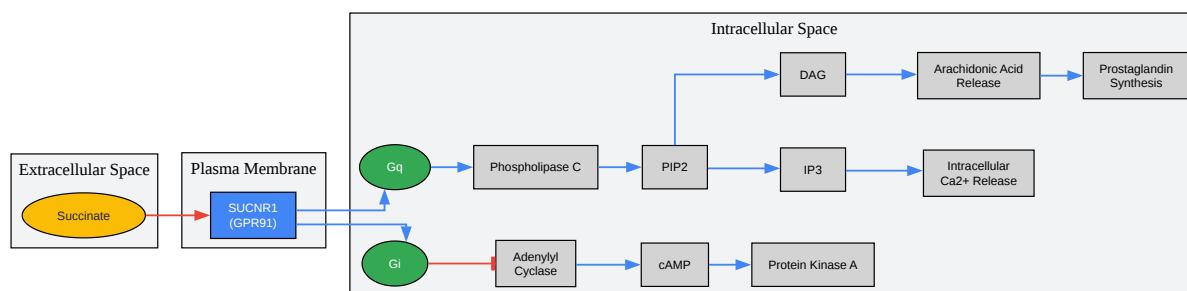
In isolated perfused canine livers, hypoxic conditions lead to a significant rise in succinate concentrations in both the tissue and the perfusate.^{[3][4]} This accumulation is partly due to the reversal of the oxidative pathway from succinate to oxaloacetate.^[4] These findings suggest a permeability barrier for succinate between its intracellular location and the circulation, which appears to break down during hypoxia.^[4]

Succinate as a Signaling Molecule: The Role of SUCNR1

Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[5] This receptor is coupled to both Gi and Gq proteins, leading to a decrease in protein kinase A (PKA) activity and an increase in intracellular calcium, respectively.[6]

In canine kidney cells (Madin-Darby Canine Kidney or MDCK cells), SUCNR1 is localized to the apical membrane.[7] Activation of SUCNR1 by succinate in these cells triggers Gq and Gi-mediated intracellular calcium mobilization and the release of arachidonic acid and prostaglandins E2 and I2.[7] This signaling pathway is implicated in the regulation of blood pressure.[5]

Interestingly, the subcellular localization of SUCNR1 can vary. While it is found on the plasma membrane in canine kidney cells, in other cell types, it resides at the endoplasmic reticulum and relocates to the plasma membrane under hypoxic conditions.[6]



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SUCNR1 signaling cascade upon succinate binding.

Succinate in Canine Pathology

Alterations in succinate levels and the function of enzymes involved in its metabolism have been linked to several diseases in dogs.

Mutations in the genes encoding subunits of succinate dehydrogenase (SDH) have been identified in canine pheochromocytomas and paragangliomas.^[8] These mutations can lead to the accumulation of succinate, which acts as an oncometabolite.^[2] The link between these tumors in brachycephalic dog breeds and chronic hypoxia has been postulated, suggesting that the hypoxic environment may contribute to tumorigenesis.^[8] The spontaneous nature of these canine diseases makes them a valuable model for studying the corresponding human tumors.^[8]

A missense variant in the ALDH5A1 gene has been associated with canine succinic semialdehyde dehydrogenase (SSADH) deficiency in Saluki dogs.^[9] This enzyme is critical in the metabolic pathway of the neurotransmitter GABA.^[9] Affected dogs exhibit neurological abnormalities, including seizures and altered behavior.^[9] Metabolic screening of these dogs revealed markedly elevated levels of gamma-hydroxybutyric acid in serum, cerebrospinal fluid (CSF), and brain, and elevated succinate semialdehyde in urine, CSF, and brain.^[9] This canine model of SSADH deficiency shows striking similarities to the human form of the disease.^{[9][10]}

Table 1: Metabolic Changes in Canine SSADH Deficiency

Metabolite	Sample Type	Change in Affected Dogs
Gamma-hydroxybutyric acid	Serum, CSF, Brain	Markedly elevated
Succinate semialdehyde	Urine, CSF, Brain	Elevated

Pharmacological Applications of Succinate Derivatives in Dogs

Succinic acid and its derivatives have been investigated for various pharmacological uses in dogs.

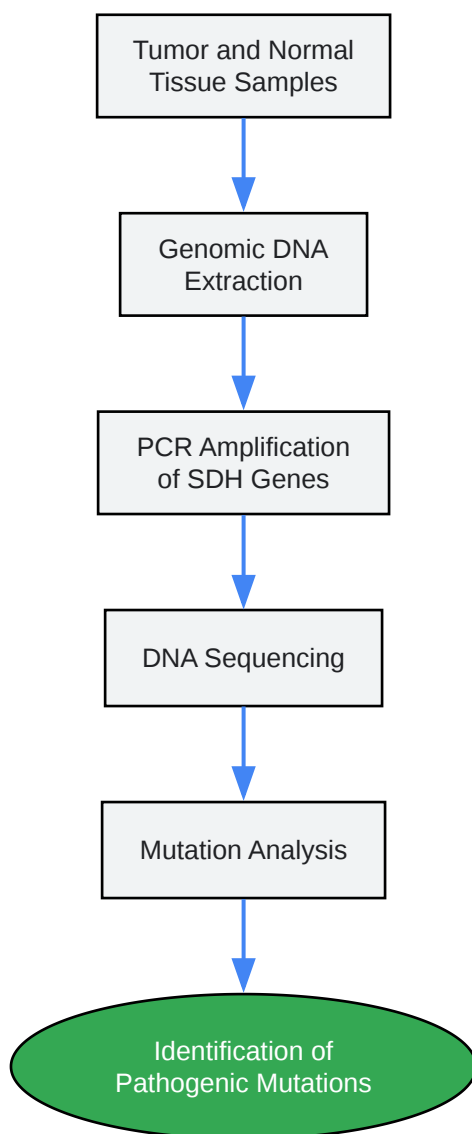
- **Olfactory Stimulation:** Iron dihydrate succinate has been shown to act as an olfactory stimulant in service dogs, with a dose of 0.02 g per 30 kg of body weight administered 15 minutes before use.[\[11\]](#)
- **Muscle Relaxants:** Derivatives of succinic acid and choline have been studied for their muscle relaxant properties in dogs.[\[12\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies used in key studies on succinate function in dogs.

- **Objective:** To investigate the effect of hypoxia on succinate metabolism in the canine liver.
- **Methodology:**
 - The liver is isolated from a canine subject.
 - The isolated liver is perfused with a suitable medium.
 - Hypoxic conditions are induced in the perfusion medium.
 - Samples of the perfusate and liver tissue are collected at various time points.
 - Succinate concentrations in the samples are measured to determine the metabolic effects of hypoxia.
- **Reference:** This protocol is based on the study by Iles et al. (1972).[\[3\]](#)[\[4\]](#)
- **Objective:** To identify mutations in SDH genes in canine pheochromocytomas and paragangliomas.
- **Methodology:**
 - Tumor and normal tissue samples are collected from affected dogs.
 - Genomic DNA is extracted from the samples.

- The exons of the SDHD and SDHB genes are amplified using polymerase chain reaction (PCR).
- The PCR products are sequenced to identify any mutations.
- The identified mutations are analyzed for their potential impact on protein function.
- Reference: This protocol is based on the study by Holt et al. (2014).[8]



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Workflow for identifying SDH gene mutations.

Conclusion

The study of succinate in canines has provided valuable insights into its dual role as a metabolite and a signaling molecule. Research on canine models has been instrumental in understanding the pathological consequences of dysregulated succinate metabolism and signaling, particularly in the context of cancer and neurological disorders. Further investigation into the therapeutic potential of targeting succinate pathways in dogs holds promise for both veterinary and human medicine.

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